3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide” is a complex organic molecule. It contains a pyrrolidinone ring (2,5-dioxopyrrolidin-1-yl), a benzamide group, and a methoxy group attached to a benzothiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The 2,5-dioxopyrrolidin-1-yl group is a five-membered ring with two carbonyl groups. The benzamide group consists of a benzene ring attached to an amide group. The benzothiazole ring is a heterocyclic compound containing a benzene ring fused to a thiazole ring .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of several different functional groups could allow for a variety of reactions to occur .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Synthesis and Chemical Properties
- High-Yield Synthesis of Related Compounds: A study discusses the synthesis of related benzamides and their precursors through high-yield methods. This research could indicate the compound's potential in the synthesis and development of radiopharmaceuticals or other specialized chemicals (Bobeldijk et al., 1990).
Biological Activity and Applications
Anticancer Potential
Certain benzamide derivatives have been investigated for their cytotoxic effects on cancer cell lines, indicating the potential of similar compounds in cancer research. For example, the synthesis and cytotoxicity of quinazolinone derivatives on human leukemic cells have been explored, suggesting that structurally similar compounds could have anticancer applications (Hour et al., 2007).
Anti-Inflammatory and Analgesic Agents
Novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone have shown significant anti-inflammatory and analgesic activities. This research highlights the therapeutic potential of benzamide derivatives in treating inflammation and pain (Abu‐Hashem et al., 2020).
Antimicrobial Activity
New benzamide derivatives from endophytic Streptomyces sp. YIM 67086 demonstrated antimicrobial activities, suggesting the utility of benzamide analogs in developing new antimicrobial agents (Yang et al., 2015).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-11-6-7-14(27-2)17-18(11)28-20(21-17)22-19(26)12-4-3-5-13(10-12)23-15(24)8-9-16(23)25/h3-7,10H,8-9H2,1-2H3,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKGASWMQZVXEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.